molecular formula C11H11F2NO B7509973 N-(cyclopropylmethyl)-3,5-difluorobenzamide

N-(cyclopropylmethyl)-3,5-difluorobenzamide

Cat. No. B7509973
M. Wt: 211.21 g/mol
InChI Key: LQFGMMUAYBJLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-3,5-difluorobenzamide (CPMDFB) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPMDFB is a synthetic compound that is primarily used in the laboratory for research purposes. It is a highly potent and selective inhibitor of a specific enzyme, making it a valuable tool for investigating the enzyme's role in various biological processes.

Mechanism of Action

N-(cyclopropylmethyl)-3,5-difluorobenzamide is a highly selective inhibitor of a specific enzyme. It binds to the enzyme's active site, preventing the enzyme from carrying out its normal function. This inhibition leads to a decrease in the activity of the enzyme, which can have various effects on biological processes.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-3,5-difluorobenzamide has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. N-(cyclopropylmethyl)-3,5-difluorobenzamide has also been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Advantages and Limitations for Lab Experiments

N-(cyclopropylmethyl)-3,5-difluorobenzamide has several advantages for laboratory experiments. It is a highly potent and selective inhibitor of a specific enzyme, making it a valuable tool for investigating the enzyme's role in various biological processes. However, N-(cyclopropylmethyl)-3,5-difluorobenzamide also has limitations, including its complex synthesis method, its potential toxicity, and its limited solubility in water.

Future Directions

There are several future directions for research involving N-(cyclopropylmethyl)-3,5-difluorobenzamide. One potential area of research is the development of more efficient and cost-effective synthesis methods for N-(cyclopropylmethyl)-3,5-difluorobenzamide. Another area of research is the investigation of the potential therapeutic applications of N-(cyclopropylmethyl)-3,5-difluorobenzamide in various diseases. Additionally, further research is needed to understand the biochemical and physiological effects of N-(cyclopropylmethyl)-3,5-difluorobenzamide in various biological processes.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-3,5-difluorobenzamide involves several steps, including the preparation of the starting materials, the reaction of these materials to form the intermediate compounds, and the final step of converting the intermediate compounds into the desired product. The synthesis method is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-(cyclopropylmethyl)-3,5-difluorobenzamide has been used in several scientific research studies to investigate the role of the enzyme it inhibits in various biological processes. It has been used to study the enzyme's role in cancer, inflammation, and other diseases. N-(cyclopropylmethyl)-3,5-difluorobenzamide has also been used to investigate the potential therapeutic applications of the enzyme inhibitor in these diseases.

properties

IUPAC Name

N-(cyclopropylmethyl)-3,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c12-9-3-8(4-10(13)5-9)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFGMMUAYBJLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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